![molecular formula C27H26ClN3O4 B2400987 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-61-5](/img/structure/B2400987.png)
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a chlorophenoxy group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, stereochemistry, and molecular weight.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the benzimidazole ring might participate in electrophilic aromatic substitution reactions, while the pyrrolidin-2-one ring might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Molecular Stabilities and Docking Studies
Research has shown that benzimidazole derivatives, which include compounds structurally similar to the given chemical, demonstrate potential as EGFR inhibitors with anti-cancer properties. A study by Karayel (2021) involved detailed tautomeric properties, conformational analyses, and molecular docking studies to investigate these properties.
Antioxidant Activity
Benzimidazole derivatives have been synthesized and tested for antioxidant activity. For instance, Tumosienė et al. (2019) found that certain compounds exhibited potent antioxidant activities, with some showing higher activity than known antioxidants like ascorbic acid.
Synthesis and Chemical Transformation
The synthesis of benzimidazole derivatives, including methods and yields, is a significant area of research. A study by Pan Xiang-jun (2006) details the synthesis of various benzimidazole derivatives, providing insight into the chemical processes involved in producing these compounds.
Vasorelaxant Properties
Compounds containing benzimidazole structures have been explored for their vasodilation properties. Nofal et al. (2013) conducted a study revealing significant vasodilation effects using isolated thoracic aortic rings of rats.
Structural and Spectroscopic Studies
Detailed structural and spectroscopic studies on benzimidazole derivatives have been conducted to understand their properties better. Saral et al. (2017) utilized methods like X-ray diffraction and NMR spectroscopy for this purpose.
Pharmacological Evaluation
The pharmacological potential of benzimidazole derivatives, particularly in relation to their antimicrobial and antifungal activities, has been a focus of research. For instance, Rani et al. (2014) synthesized and evaluated novel imidazole ureas/carboxamides for their antimicrobial properties.
Luminescent Properties
The luminescent properties of coordination polymers generated from benzimidazole ligands have been studied. Zhang et al. (2013) explored the luminescent properties of such polymers, providing insights into their potential applications in material science.
Alkylation and Ring Closure Reactions
The use of benzimidazole derivatives in alkylation and ring closure reactions has been investigated. Roman (2013) conducted a study to generate a diverse library of compounds through such reactions, showcasing the versatility of benzimidazole derivatives in organic synthesis.
properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-21-12-10-19(11-13-21)30-15-18(14-26(30)33)27-29-23-7-3-4-8-24(23)31(27)16-20(32)17-35-25-9-5-2-6-22(25)28/h2-13,18,20,32H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUYFHBRMOAKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.